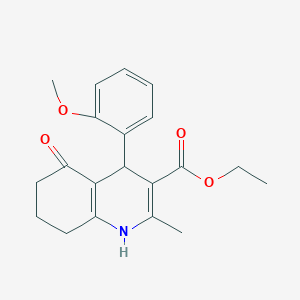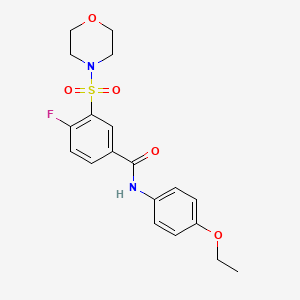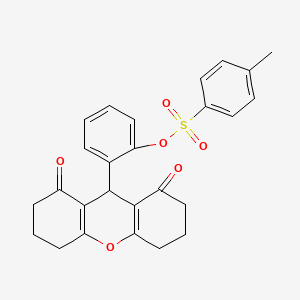
1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, also known as FPB, is a chemical compound that has been studied for its potential use in various scientific research applications. This bipiperidine derivative has shown promising results in the fields of neuroscience, pharmacology, and drug development.
Mechanism of Action
Further studies are needed to fully understand the mechanism of action of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine and its potential therapeutic uses.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine as a potential drug candidate for various diseases.
4. Study of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in Combination with Other Drugs: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may have synergistic effects when used in combination with other drugs, and further studies are needed to explore this potential.
In conclusion, 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a promising chemical compound that has shown potential for use in various scientific research applications. Its high affinity for the sigma-1 receptor and ability to modulate various cellular processes make it a potential candidate for drug development and therapeutic use. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Advantages and Limitations for Lab Experiments
1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has several advantages and limitations for lab experiments, including:
Advantages:
1. High Affinity for Sigma-1 Receptor: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has a high affinity for the sigma-1 receptor, making it a useful ligand for studying the receptor's function.
2. Potential Therapeutic Uses: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Limitations:
1. Limited Availability: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is not widely available, which may limit its use in lab experiments.
2. Limited Understanding of
Future Directions
There are several future directions for research on 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, including:
1. Development of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine Derivatives: Derivatives of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may have improved pharmacological properties and could be developed as potential drug candidates for various diseases.
2. Further Study of
Synthesis Methods
The synthesis of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine involves the reaction of 4-(1-pyrrolidinylcarbonyl)piperidine with 3-furylacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, to yield the final product.
Scientific Research Applications
1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential use in various scientific research applications, including:
1. Neuroscience: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. Studies have suggested that 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may have neuroprotective and antidepressant effects, making it a potential candidate for the treatment of various neurological disorders.
2. Pharmacology: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been studied for its potential use as a pharmacological tool to study the sigma-1 receptor. Its high affinity for this receptor makes it a useful ligand for studying the receptor's function and potential therapeutic uses.
3. Drug Development: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Its ability to target the sigma-1 receptor and modulate various cellular processes makes it a potential candidate for drug development.
properties
IUPAC Name |
[1-[1-(furan-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(23-8-1-2-9-23)18-3-12-22(13-4-18)19-5-10-21(11-6-19)15-17-7-14-25-16-17/h7,14,16,18-19H,1-6,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZBVSKZSUJESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)
![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)




![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)

![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)

![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)